molecular formula C13H17NO4 B554326 N-Carbobenzyloxy-L-valine CAS No. 1149-26-4

N-Carbobenzyloxy-L-valine

Cat. No.: B554326
CAS No.: 1149-26-4
M. Wt: 251.28 g/mol
InChI Key: CANZBRDGRHNSGZ-NSHDSACASA-N
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Description

N-Carbobenzyloxy-L-valine, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33501. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Z-Val-OH, also known as N-CBZ-L-VALINE or N-Carbobenzyloxy-L-valine or CBZ-L-valine, is a biochemical reagent . It is primarily used in the field of life science research . The primary targets of Z-Val-OH are caspases . Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation .

Mode of Action

Z-Val-OH acts as a pan-caspase inhibitor . It inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, Z-Val-OH can block many different biological processes including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .

Biochemical Pathways

It is known that caspases, the targets of z-val-oh, are involved in the apoptosis pathway and inflammation responses . Therefore, it can be inferred that Z-Val-OH may affect these pathways.

Pharmacokinetics

It is known that the compound is used as a biochemical reagent in life science research , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific experimental conditions.

Result of Action

The result of Z-Val-OH’s action is the inhibition of caspase activity, which can lead to increased cell survival . For instance, Z-Val-OH has been shown to alleviate endotoxic shock by inducing macrophage necroptosis and promoting myeloid-derived suppressor cells (MDSCs)-mediated inhibition of macrophage activation .

Properties

IUPAC Name

(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-26-4
Record name Benzyloxycarbonyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(benzyloxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBOBENZOXY-L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7E8KBA5JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is CBZ-L-valine and what is its primary use in scientific research?

A1: CBZ-L-valine, also known as Z-Val-OH or N-Carbobenzyloxy-L-valine, is a protected form of the amino acid L-valine. It serves as a common building block in peptide synthesis. The carboxybenzyl (CBZ) group acts as a protecting group for the amine functionality of L-valine, allowing for controlled reactions during peptide chain assembly. [, , , ]

Q2: Can you elaborate on the synthesis of CBZ-L-valine and factors influencing its yield?

A2: CBZ-L-valine is synthesized by reacting benzyl chloroformate with L-valine in a basic solution. [] provides a detailed method, highlighting that optimal yield (95%) is achieved at a 1:1.2 molar ratio of L-valine to benzyl chloroformate at 20°C. The choice of recrystallization solvent also impacts purity, with a mixture of ether and toluene, followed by petroleum ether addition, proving most effective.

Q3: How does the use of CBZ-L-valine contribute to the synthesis of complex molecules like valacyclovir?

A3: CBZ-L-valine is a crucial intermediate in the synthesis of valacyclovir, an antiviral drug. [] describes a method where CBZ-L-valine is reacted with acyclovir to form the CBZ-L-valine acyclovir ester, a key precursor to valacyclovir. This highlights the importance of CBZ-L-valine in pharmaceutical synthesis.

Q4: Are there any specific challenges in working with CBZ-L-valine acyclovir ester, and how are they addressed?

A4: Yes, purification of CBZ-L-valine acyclovir ester can be challenging. [] addresses this issue by introducing a new purifying method. This method involves dissolving the crude product in dimethylformamide (DMF), followed by the addition of concentrated hydrochloric acid and alcohols. Subsequent crystallization with dilute hydrochloric acid results in a high purity (>99.5%) CBZ-L-valine acyclovir ester.

Q5: Beyond valacyclovir, are there other examples of CBZ-L-valine being used in the synthesis of biologically relevant molecules?

A5: Yes, [] showcases the use of CBZ-L-valine in synthesizing a glyco-hexapeptide found in human oncofetal fibronectin. This specific peptide sequence is recognized by the monoclonal antibody FDC-6. The study highlights the versatility of CBZ-L-valine in creating complex biomolecules for research purposes.

Q6: Are there alternative synthetic strategies for incorporating the amino acid sequence represented by CBZ-L-valine into larger peptides?

A6: Absolutely. [] explores the use of a novel 2H-azirin-3-amine as a building block for α-methyl glutamate, a structure analogous to CBZ-L-valine with an additional methylene group in the side chain. This alternative method demonstrates the continuous development of novel approaches in peptide synthesis, offering potential advantages depending on the desired final product.

Q7: What are the implications of using CBZ-valganciclovir in the development of antiviral treatments?

A7: CBZ-valganciclovir, another antiviral agent, also utilizes CBZ-L-valine as a building block. [] describes an improved synthesis method for CBZ-valganciclovir, focusing on maximizing the yield of the desired monoester product. This optimized process is crucial for cost-effective large-scale production of antiviral drugs.

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